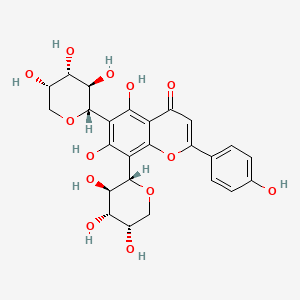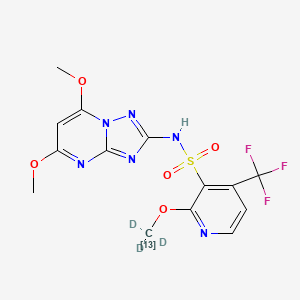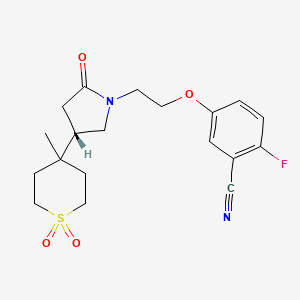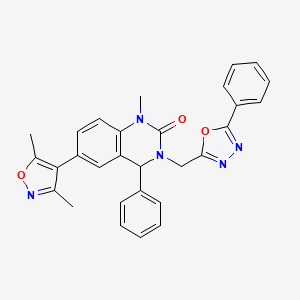
Lp-PLA2-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lp-PLA2-IN-11 is a compound that inhibits the activity of lipoprotein-associated phospholipase A2. Lipoprotein-associated phospholipase A2 is an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins, leading to the formation of pro-inflammatory and pro-atherogenic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Lp-PLA2-IN-11 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Lp-PLA2-IN-11 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
Mecanismo De Acción
Lp-PLA2-IN-11 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory molecules. By inhibiting this enzyme, this compound reduces the production of these molecules, thereby mitigating inflammation and atherosclerosis .
Comparación Con Compuestos Similares
Similar Compounds
Darapladib: Another inhibitor of lipoprotein-associated phospholipase A2, used in the treatment of atherosclerosis.
Rilapladib: Similar to darapladib, it inhibits lipoprotein-associated phospholipase A2 and is investigated for its potential in treating cardiovascular diseases
Uniqueness
Its distinct molecular structure and mechanism of action make it a valuable tool for studying the role of lipoprotein-associated phospholipase A2 in different biological processes .
Propiedades
Fórmula molecular |
C22H20F4N4O3 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2R)-8-[[3-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1 |
Clave InChI |
WRAGBQQCIJKJRC-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
SMILES canónico |
CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)













